REACTION_CXSMILES
|
[BH4-].[Na+].[S:3]1[C:7]2[CH:8]=[CH:9][C:10]([CH2:12][C:13](O)=[O:14])=[CH:11][C:6]=2[CH:5]=[CH:4]1.Cl.COCCOC.Cl.[OH-].[Na+]>C1(C)C=CC=CC=1.O.CC(C)=O.COCCOC>[S:3]1[C:7]2[CH:8]=[CH:9][C:10]([CH2:12][CH2:13][OH:14])=[CH:11][C:6]=2[CH:5]=[CH:4]1 |f:0.1,3.4,6.7|
|
Name
|
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S1C=CC2=C1C=CC(=C2)CC(=O)O
|
Name
|
hydrochloride 1,2-dimethoxyethane
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
Cl.COCCOC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was then stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was then stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
by distilling off the solvent
|
Type
|
ADDITION
|
Details
|
Thereto were added cyclohexane and toluene
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC2=C1C=CC(=C2)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.84 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |